3-(Diethylphosphono)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Diethylphosphono)propanoic acid can be synthesized through the reaction of diethyl phosphite with acrylonitrile, followed by hydrolysis of the resulting nitrile . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylphosphono)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different alkyl groups.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylphosphono group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Alkyl phosphonates.
Substitution: Various substituted phosphonates.
Scientific Research Applications
3-(Diethylphosphono)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diethylphosphono)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The compound’s phosphonate group plays a crucial role in these interactions, as it can form strong bonds with metal ions and other functional groups in the target molecules .
Comparison with Similar Compounds
- 3-(Diethylphosphono)butanoic acid
- 3-(Diethylphosphono)pentanoic acid
- 3-(Diethylphosphono)hexanoic acid
Comparison: 3-(Diethylphosphono)propanoic acid is unique due to its specific chain length and the presence of the diethylphosphono group, which imparts distinct chemical and physical properties. Compared to its analogs with longer or shorter carbon chains, it exhibits different reactivity and solubility characteristics .
Properties
IUPAC Name |
3-diethoxyphosphorylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOJOOKMJEHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378680 | |
Record name | 3-(Diethylphosphono)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-96-3 | |
Record name | 3-(Diethylphosphono)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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